molecular formula C13H17NO B13098472 3-Isobutyl-7-methylindolin-2-one

3-Isobutyl-7-methylindolin-2-one

Cat. No.: B13098472
M. Wt: 203.28 g/mol
InChI Key: AMXRKNBUCIXHFM-UHFFFAOYSA-N
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Description

3-Isobutyl-7-methylindolin-2-one is a substituted indolin-2-one derivative characterized by an isobutyl group at the 3-position and a methyl group at the 7-position of the indole core. Indolin-2-one derivatives are pivotal in medicinal chemistry due to their biological relevance, including kinase inhibition and anticancer activity .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

7-methyl-3-(2-methylpropyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H17NO/c1-8(2)7-11-10-6-4-5-9(3)12(10)14-13(11)15/h4-6,8,11H,7H2,1-3H3,(H,14,15)

InChI Key

AMXRKNBUCIXHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of 3-Isobutyl-7-methylindolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-7-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Isobutyl-7-methylindolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isobutyl-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The isobutyl group in 3-Isobutyl-7-methylindolin-2-one contributes to a higher molecular weight (~205.26 g/mol) compared to simpler derivatives like 7-methylindolin-2-one (147.17 g/mol) .

Solubility and Bioavailability: Amino-substituted derivatives (e.g., 1250428-17-1) exhibit lower hydrophobicity than alkyl-substituted analogues, favoring aqueous solubility . Salt forms (e.g., 1214090-45-5 hydrochloride) further enhance solubility, critical for drug formulation .

Synthetic Accessibility: Indolin-2-one derivatives are typically synthesized via condensation reactions using catalysts like piperidine in ethanol under reflux (90°C) . Substituents at the 3- and 7-positions require tailored starting materials (e.g., isobutyl aldehydes or methyl halides) to achieve regioselectivity.

Biological Activity: Chloro and hydroxyamino substituents (e.g., 74396-74-0) are associated with kinase inhibition but may introduce toxicity risks (e.g., irritation) . Methyl and isopropyl groups (e.g., 124700-40-9) are often used to optimize pharmacokinetic profiles without significantly altering core reactivity .

Biological Activity

3-Isobutyl-7-methylindolin-2-one is a compound belonging to the indolin-2-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of 3-Isobutyl-7-methylindolin-2-one

Chemical Properties:

PropertyValue
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
IUPAC Name7-methyl-3-(2-methylpropyl)-1,3-dihydroindol-2-one
InChI KeyAMXRKNBUCIXHFM-UHFFFAOYSA-N
Canonical SMILESCC1=C2C(=CC=C1)C(C(=O)N2)CC(C)C

3-Isobutyl-7-methylindolin-2-one features a unique substitution pattern that may enhance its lipophilicity and ability to interact with biological targets, making it a subject of interest for various therapeutic applications.

The biological activity of 3-Isobutyl-7-methylindolin-2-one is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways. The compound has been studied for its potential anticancer, antiviral, and anti-inflammatory properties .

Anticancer Activity

Research indicates that 3-Isobutyl-7-methylindolin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including cervical and esophageal cancer cells. The compound appears to induce cell cycle arrest and apoptosis in these cells, highlighting its potential as a therapeutic agent against cancer .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve the modulation of host cell pathways essential for viral life cycles.

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, 3-Isobutyl-7-methylindolin-2-one has shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in inflammatory responses.

Similar Compounds

To better understand the unique properties of 3-Isobutyl-7-methylindolin-2-one, it is beneficial to compare it with related compounds:

CompoundBiological ActivityNotes
3-Hydroxyindolin-2-oneNeuroprotective effectsCrosses the blood-brain barrier effectively
1-Benzyl-1H-triazole derivativesAcetylcholine esterase inhibitionPotential use in Alzheimer's treatment

These comparisons highlight how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of indolin-2-one derivatives, including 3-Isobutyl-7-methylindolin-2-one:

  • Anticancer Mechanisms : A study demonstrated that treatment with this compound led to significant apoptosis in cervical cancer cells via intrinsic pathways. The findings suggest that it could be developed into a novel anticancer agent .
  • Enzyme Inhibition : In another investigation, the compound was shown to inhibit specific enzymes involved in viral replication, providing insights into its potential use as an antiviral drug.
  • Inflammatory Response Modulation : Research indicated that 3-Isobutyl-7-methylindolin-2-one could reduce the levels of inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

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